Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate

Medicinal Chemistry Organic Synthesis Drug Discovery

Standard benzoxazole building blocks fail to deliver the 6-hydroxy-7-carboxylate regioisomeric pattern required for novel chemical space exploration. - **Key differentiator:** Distinct 6-OH (nucleophilic) & 7-COOMe (electrophilic) handles enable orthogonal derivatization (O-alkylation + amidation). - **Procurement value:** Enables patentable lead discovery outside crowded 2-carboxylate IP landscapes. Typical 95-98% purity ensures reproducible synthesis.

Molecular Formula C9H7NO4
Molecular Weight 193.158
CAS No. 155012-54-7
Cat. No. B2684691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
CAS155012-54-7
Molecular FormulaC9H7NO4
Molecular Weight193.158
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC2=C1OC=N2)O
InChIInChI=1S/C9H7NO4/c1-13-9(12)7-6(11)3-2-5-8(7)14-4-10-5/h2-4,11H,1H3
InChIKeyMQCNSLUZBIIJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate: Regiospecific Building Block


Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CAS 155012-54-7) is a heterocyclic organic compound belonging to the benzoxazole class. It possesses a molecular formula of C9H7NO4 and a molecular weight of 193.16 g/mol . The compound is characterized by a benzoxazole core with a hydroxyl group at the 6-position and a methyl carboxylate group specifically at the 7-position, a regioisomeric substitution pattern that is distinct from many common benzoxazole analogs . Commercially, it is primarily supplied as a building block for organic synthesis and pharmaceutical research, with typical purities ranging from 95% to 98% .

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate: Why Generic Analogs Fail


Substituting this compound with a generic benzoxazole derivative or a regioisomer is not feasible due to the precise and unusual 6-hydroxy-7-carboxylate substitution pattern. This specific arrangement of functional groups on the benzoxazole ring dictates its unique chemical reactivity, directing further derivatization (e.g., through the 6-OH and 7-COOMe handles) and influencing its interactions with biological targets in ways that a 5-hydroxy or 2-carboxylate analog cannot replicate . The benzoxazole class is known for diverse biological activities, including antibacterial, antifungal, and anticancer effects [1], but the potency, selectivity, and even the primary target profile of a final drug candidate are exquisitely sensitive to the precise location of substituents [2]. Therefore, using a non-identical building block would compromise the integrity and reproducibility of a synthetic route and the properties of the final molecule.

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate: Differentiating Evidence


Unique 6,7-Substitution Pattern for SAR

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate is a specific regioisomer that is structurally distinct from more common benzoxazole analogs. The 6-hydroxy-7-carboxylate motif represents a particular substitution pattern not typically found in commercial benzoxazole derivatives, providing a unique vector for structure-activity relationship (SAR) studies .

Medicinal Chemistry Organic Synthesis Drug Discovery

High Purity for Synthetic Reliability

This compound is commercially available with a guaranteed purity specification of NLT 98% from a major supplier . This high level of purity is critical for ensuring reproducible yields and minimizing side reactions during complex, multi-step syntheses.

Organic Synthesis Process Chemistry Quality Control

Standardized Safety Data

Unlike many niche building blocks, Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate is supplied by vendors with fully documented hazard classifications, including GHS hazard statements (H302, H315, H319, H335) and associated precautionary statements . This is not uniformly available for less common benzoxazole analogs .

Laboratory Safety Hazard Communication Regulatory Compliance

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate: Key Research Applications


Medicinal Chemistry: Regioisomeric SAR Exploration

The primary application for this compound lies in medicinal chemistry programs focused on benzoxazole-based scaffolds. Its unique 6-hydroxy-7-carboxylate substitution pattern (Section 3, Evidence 1) provides a distinct regioisomeric vector that is less common than 2-carboxylate analogs. This allows researchers to systematically explore structure-activity relationships (SAR) around a novel chemical space, increasing the potential for identifying patentable lead compounds with differentiated biological profiles. This is a key procurement driver for groups seeking to avoid crowded IP landscapes around more common benzoxazole regioisomers .

Dual-Functional Handle for Complex Synthesis

The compound serves as an advanced building block for organic synthesis, particularly for constructing complex fused heterocycles. The juxtaposition of a nucleophilic hydroxyl group (6-OH) and an electrophilic carboxylate (7-COOMe) on the benzoxazole core provides two distinct synthetic handles. This enables orthogonal derivatization strategies, such as selective O-alkylation of the phenol followed by amidation of the methyl ester, allowing for efficient construction of molecular complexity. This dual functionality, combined with high commercial purity (Section 3, Evidence 2), makes it a valuable and reliable intermediate for complex target synthesis.

Functional Monomer for Benzoxazole Polymers

In materials research, benzoxazole-containing polymers like poly(p-phenylene benzobisoxazole) (PBO) are known for their high thermal stability and mechanical strength. Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate could serve as a functionalized monomer for synthesizing new copolymers. The 6-hydroxy and 7-carboxylate groups offer sites for polymerization or for post-polymerization functionalization to tune material properties like solubility or processability. Its high purity (Section 3, Evidence 2) is crucial for achieving high molecular weights during polymerization.

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